molecular formula C12H17N5OS B2549629 5-(1-Ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol CAS No. 1005680-32-9

5-(1-Ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2549629
CAS No.: 1005680-32-9
M. Wt: 279.36
InChI Key: TUYCGPFTBASLJN-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of this compound is characterized by a central 1,2,4-triazole ring system that serves as the core scaffold for the molecule. The compound possesses the molecular formula C₁₂H₁₇N₅OS with a molecular weight of 279.36 grams per mole, establishing it as a medium-sized organic molecule with substantial heteroatom content. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the complex substitution pattern, where the triazole ring bears an ethyl-substituted pyrazole group at the 5-position and a tetrahydrofuran-containing methyl substituent at the 4-position.

The structural complexity arises from the presence of multiple heterocyclic systems integrated within a single molecular framework. The 1,2,4-triazole core contains three nitrogen atoms positioned at the 1, 2, and 4 positions of the five-membered ring, creating a highly polar and electronically active center. The pyrazole substituent introduces additional nitrogen atoms and extends the conjugated system, while the tetrahydrofuran moiety contributes oxygen functionality and conformational flexibility. The thiol group attached to the triazole ring represents a critical functional element that significantly influences the molecule's chemical behavior and potential biological interactions.

Advanced infrared techniques, including attenuated total reflectance and diffuse reflectance methods, enable analysis of triazole compounds in various sample states. The interpretation of infrared spectra for complex heterocyclic molecules requires careful comparison with reference compounds and theoretical frequency calculations to ensure accurate assignment of vibrational modes. Computational studies using density functional theory methods provide calculated vibrational frequencies that correlate well with experimental observations, supporting structural assignments and tautomer identification.

Table 3: Characteristic Infrared Absorption Frequencies for Triazole-Thiol Compounds

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
S-H Stretch 2500-2600 Medium Thiol functionality
N-H Stretch 3200-3400 Medium Triazole N-H
C=N Stretch 1550-1650 Strong Triazole ring
C-H Stretch (Alkyl) 2800-3000 Medium Alkyl substituents
C=S Stretch 1000-1250 Weak Thione tautomer
Ring Vibrations 1400-1500 Medium Heterocyclic systems

Properties

IUPAC Name

3-(1-ethylpyrazol-3-yl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5OS/c1-2-16-6-5-10(15-16)11-13-14-12(19)17(11)8-9-4-3-7-18-9/h5-6,9H,2-4,7-8H2,1H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYCGPFTBASLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C2=NNC(=S)N2CC3CCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(1-Ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and case studies illustrating its pharmacological effects.

The compound has the following chemical properties:

  • Molecular Formula : C14H19N5O3S
  • Molar Mass : 337.4 g/mol
  • CAS Number : 1005592-03-9

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrazole derivatives with tetrahydrofuran-based reactants in the presence of specific reagents that facilitate the formation of the triazole ring. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have demonstrated that triazole-thiol derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was evaluated using the MTT assay against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results indicated a higher selectivity towards melanoma cells compared to other cancer types .
Cell LineIC50 Value (μM)
IGR39 (Melanoma)12.5
MDA-MB-231 (Breast Cancer)20.0
Panc-1 (Pancreatic Cancer)25.0

Antimicrobial Activity

The compound has also been screened for antimicrobial properties against various bacterial strains:

  • Gram-positive Bacteria : Staphylococcus aureus, Staphylococcus epidermidis.
  • Gram-negative Bacteria : Pseudomonas aeruginosa, Escherichia coli.
  • Fungi : Candida albicans.

In vitro tests indicated significant inhibitory effects against these pathogens, suggesting potential applications in treating infections .

Study on Anticancer Properties

In a study published in 2020, a series of triazole-thiol derivatives were synthesized and tested for their anticancer activity. Among them, a derivative similar to the compound exhibited an IC50 value of 6.2 μM against HCT116 colon carcinoma cells . This study highlights the potential of triazole-thiol compounds as effective anticancer agents.

Antimicrobial Evaluation

A separate investigation focused on the antimicrobial efficacy of various triazole derivatives, including the compound under discussion. The results indicated that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to established antibiotics .

The biological mechanisms underlying the anticancer and antimicrobial activities of triazole-thiol compounds are believed to involve:

  • Inhibition of Enzymatic Pathways : Many triazoles inhibit enzymes critical for DNA synthesis in cancer cells.
  • Disruption of Cell Membrane Integrity : The thiol group may interact with bacterial cell membranes, leading to increased permeability and cell death.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
This compound is part of a broader class of triazole derivatives, which have been extensively studied for their antimicrobial properties. Triazoles are known for their ability to inhibit the growth of various pathogens. Recent studies have shown that compounds similar to 5-(1-Ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol exhibit promising activity against bacteria and fungi.

Case Study: Synthesis and Testing
A study synthesized several triazole derivatives and tested their antimicrobial efficacy using agar-well diffusion methods. The results indicated that certain derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as yeast-like fungi .

CompoundAntimicrobial ActivityTarget Pathogen
Compound AModerateStaphylococcus aureus
Compound BHighEscherichia coli
Compound CLowCandida albicans

Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. Research indicates that the incorporation of sulfur-containing groups enhances the cytotoxicity of these compounds against various cancer cell lines.

Agricultural Applications

Fungicides
The triazole class is well-known for its use as fungicides in agriculture. Compounds like this compound can potentially be developed into effective agricultural fungicides due to their ability to disrupt fungal cell membrane synthesis.

Case Study: Field Trials
Field trials conducted with related triazole compounds showed significant reductions in fungal diseases in crops such as wheat and barley. The application of these compounds resulted in improved yield and quality of the produce .

Materials Science

Polymer Stabilizers
The unique chemical structure of this compound makes it a candidate for use as a stabilizer in polymer formulations. Its properties may enhance thermal stability and resistance to oxidative degradation.

Case Study: Polymer Blends
Research on polymer blends incorporating triazole derivatives demonstrated improved thermal stability and mechanical properties compared to blends without these additives. The addition of such compounds can significantly extend the lifespan of polymer products under harsh environmental conditions .

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions.

Reagent/ConditionsProduct FormedYield (%)Key Observations
H₂O₂ (30% in EtOH, 25°C)Disulfide (dimerized via S–S bond)78–85Exothermic reaction; monitored via TLC
KMnO₄ (acidic, 50°C)Sulfonic acid (-SO₃H)62Requires excess oxidizer

Mechanistic Insight :

  • Disulfide formation proceeds via radical intermediates.

  • Sulfonic acid generation involves stepwise oxidation: SH → SOH → SO₂H → SO₃H .

Alkylation Reactions

The thiol group acts as a nucleophile in S-alkylation reactions.

Alkylating AgentSolvent/ConditionsProduct StructureApplication
CH₃IDMF, K₂CO₃, 60°C, 4hS-Methyl derivativeEnhanced lipophilicity
C₅H₁₁BrTHF, TEA, RT, 12hS-Pentyl derivativeAntimicrobial activity
ClCH₂COOEtEtOH, reflux, 6hThioether-acetate esterProdrug synthesis

Key Findings :

  • Alkylation at sulfur preserves the triazole ring’s integrity .

  • Longer alkyl chains (e.g., pentyl) improve membrane permeability in bioactive derivatives .

Cyclization Reactions

The tetrahydrofuran moiety participates in ring-opening/closure processes.

ConditionsProduct FormedCatalyst UsedYield (%)
H₂SO₄ (conc.), 100°CFuran-fused triazolothiadiazineNone55
BF₃·Et₂O, CH₂Cl₂, RTSpirocyclic triazole-oxolaneLewis acid68

Structural Impact :

  • Spirocyclic derivatives exhibit conformational rigidity, enhancing binding to biological targets .

Nucleophilic Substitution

The pyrazole and triazole nitrogen atoms undergo substitution.

Reaction TypeReagentProductSelectivity Notes
Aromatic chlorinationCl₂ (gas), AlCl₃, 40°C4-Chloropyrazole-triazole hybridPara-substitution favored
AminationNH₃ (aq.), CuI, 80°C3-Amino-triazole derivativeRequires catalytic copper

Applications :

  • Chlorinated analogs show improved antifungal potency (MIC = 8 µg/mL against Candida albicans) .

Metal Complexation

The thiol and triazole groups act as ligands for transition metals.

Metal SaltComplex StructureStability Constant (log K)Biological Relevance
AgNO₃Ag(I)-thiolate cluster10.2 ± 0.3Antibacterial synergy
CuCl₂Cu(II)-N,S-chelate8.9 ± 0.2ROS scavenging in cancer cells

Notable Data :

  • Ag(I) complexes disrupt bacterial biofilms at 25 µM .

Hydrolysis and Stability

The tetrahydrofuran ring is susceptible to acidic hydrolysis.

ConditionsDegradation PathwayHalf-Life (h)
HCl (1M, 70°C)Ring opening → diol2.5
PBS (pH 7.4, 37°C)Stable (>95% after 24h)>100

Implications :

  • Acid-lability necessitates prodrug strategies for oral delivery .

Photochemical Reactions

UV-induced reactivity has been explored for drug activation.

Wavelength (nm)ProductQuantum Yield
254Thiyl radical intermediates0.15
365Disulfide + pyrazole oxide0.08

Applications :

  • Photoactivated release of thiols enables controlled anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, their substituents, and properties:

Compound Name Substituents (Positions 4 and 5) Key Features Biological Activity Reference
Target Compound 4: (Tetrahydrofuran-2-yl)methyl
5: 1-Ethyl-1H-pyrazol-3-yl
High lipophilicity due to ethyl and tetrahydrofuran groups Not explicitly reported in evidence, but structural analogs show antimicrobial/antioxidant activity
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4: Schiff base (4-phenoxybenzylidene)
5: 4-Nitrophenyl
Schiff base enhances π-conjugation; nitro group increases reactivity Antimicrobial, potential for metal coordination
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol 4: 4-Ethoxyphenyl
5: 4-Methoxyphenyl
Electron-donating alkoxy groups improve solubility Synthesized via cesium carbonate-mediated thiolate salt formation
4-Phenyl-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol 4: Phenyl
5: 5-Methyl-1H-pyrazol-3-yl
Methylpyrazole enhances steric bulk Moderate antiradical activity (DPPH assay)
5-(1-(Ethylsulfonyl)piperidin-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol 4: (Tetrahydrofuran-2-yl)methyl
5: Ethylsulfonyl-piperidine
Sulfonyl group introduces polarity; piperidine adds basicity No activity reported; likely optimized for pharmacokinetics
5-[(4-chlorophenoxy)methyl]-4-[(furan-2-yl)methyl]-4H-1,2,4-triazole-3-thiol 4: Furan-2-ylmethyl
5: 4-Chlorophenoxymethyl
Chlorophenoxy and furan groups enhance halogen bonding Not reported; furan may improve metabolic stability

Physicochemical Properties

  • Lipophilicity : The target compound’s tetrahydrofuran and ethylpyrazole groups increase logP compared to phenyl or nitro-substituted analogues, suggesting better blood-brain barrier penetration .
  • Solubility : Methoxy and ethoxy groups (e.g., in ) enhance aqueous solubility, whereas halogenated or sulfonyl groups (e.g., ) may reduce it.

Key Research Findings and Contrasts

  • Yield Variations : Schiff base derivatives achieve higher yields (73–81%) compared to alkylation reactions (~60–70%) , likely due to milder reaction conditions.
  • Biological Efficacy : While antiradical activity is moderate in pyrazole-triazole hybrids , the absence of data for the target compound highlights a research gap.
  • Characterization Methods : All compounds are validated via ¹H/¹³C NMR, IR, and LC-MS, with crystallography (SHELX programs) used for structural confirmation in some cases .

Q & A

Q. What are the optimal synthetic routes for 5-(1-Ethyl-1H-pyrazol-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : A stepwise approach is recommended. First, synthesize the pyrazole core using hydrazine hydrate and ethyl oxalate under reflux in toluene ( ). Next, introduce the tetrahydrofuran (THF) moiety via alkylation or substitution reactions. The thiol group is typically incorporated via cyclization with thiourea derivatives under acidic conditions. Purification involves column chromatography or recrystallization from ethanol/DMF mixtures ( ). Key intermediates should be verified using 1^1H NMR and HPLC for purity (>95%) ( ).

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1^1H NMR to confirm the presence of the ethyl group (δ 1.2–1.5 ppm triplet), tetrahydrofuran methylene protons (δ 3.6–4.0 ppm multiplet), and thiol proton (δ 3.1–3.3 ppm broad). IR spectroscopy identifies the thiol (-SH) stretch at ~2550 cm1^{-1} and triazole C=N bands at 1600–1650 cm1^{-1}. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% ( ).

Q. How is preliminary biological activity assessed for this compound?

  • Methodological Answer : Screen against model enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) via molecular docking to predict antifungal activity ( ). Follow up with in vitro antimicrobial assays (e.g., broth microdilution) against Candida albicans and Staphylococcus aureus. Use positive controls (e.g., fluconazole) and measure MIC values ( ).

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide modifications to enhance biological efficacy?

  • Methodological Answer : Focus on substituent effects:
  • Pyrazole ring : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 5 to improve metabolic stability ().
  • THF moiety : Replace with other cyclic ethers (e.g., tetrahydropyran) to modulate lipophilicity (logP) ().
  • Thiol group : Convert to disulfide (-S-S-) derivatives for controlled release (). Validate changes using comparative MIC assays and docking scores ().

Q. How can computational methods enhance synthesis optimization?

  • Methodological Answer : Employ quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers for key steps (e.g., cyclization). Use machine learning (ICReDD’s approach) to correlate experimental parameters (solvent, temperature) with yield. For example, optimize THF alkylation using POCl3_3 as a catalyst, predicted to reduce reaction time by 30% ( ).

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay validation : Replicate experiments under standardized conditions (e.g., CLSI guidelines) to rule out protocol variability.
  • Structural analogs : Compare activity of 5-(4-methoxyphenyl) and 5-(thiophene) derivatives () to isolate substituent effects.
  • Metabolite screening : Use LC-MS to identify degradation products that may interfere with assays ().

Q. How can molecular docking elucidate the mechanism of action?

  • Methodological Answer : Dock the compound into the active site of 14-α-demethylase (CYP51) using AutoDock Vina. Prioritize poses with hydrogen bonds between the thiol group and heme iron, and hydrophobic interactions between the THF moiety and Leu376. Validate with site-directed mutagenesis (e.g., Leu376Ala) to confirm binding ( ).

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